molecular formula C9H9IN2O2 B3252009 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 213597-92-3

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3252009
CAS No.: 213597-92-3
M. Wt: 304.08 g/mol
InChI Key: CYXBUXVVZDBTFI-UHFFFAOYSA-N
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Description

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an iodine atom at the 5th position and a nitro group at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the iodination and nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 5-Amino-7-nitro-1,2,3,4-tetrahydroisoquinoline.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the iodine atom at the 5th position.

    5-Iodo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group at the 7th position.

    5-Bromo-7-nitro-1,2,3,4-tetrahydroisoquinoline: Contains a bromine atom instead of iodine.

Uniqueness

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXBUXVVZDBTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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